molecular formula C20H26ClNO B5223703 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride

9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride

Cat. No.: B5223703
M. Wt: 331.9 g/mol
InChI Key: BRFUBDIFLJYQEE-UHFFFAOYSA-N
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Description

9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride is a chemical compound with the molecular formula C20H25NO·HCl It is known for its unique structure, which includes a fluorenol backbone substituted with a diethylamino propyl group

Properties

IUPAC Name

9-[3-(diethylamino)propyl]fluoren-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-3-21(4-2)15-9-14-20(22)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20;/h5-8,10-13,22H,3-4,9,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFUBDIFLJYQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC1(C2=CC=CC=C2C3=CC=CC=C31)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride typically involves the reaction of fluorenone with diethylamino propylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired fluorenol derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The hydroxyl group in 9-[3-(Diethylamino)propyl]fluoren-9-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Various fluorenol derivatives.

    Substitution: Substituted fluorenol derivatives with different functional groups.

Scientific Research Applications

9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, potentially modulating their activity. The fluorenol backbone may also play a role in its binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

    9-Fluorenol: Lacks the diethylamino propyl group, making it less versatile in certain applications.

    9-Fluorenone: An oxidized form of fluorenol, used in different chemical reactions.

    3-(Diethylamino)propylamine: A simpler compound without the fluorenol backbone, used in various synthetic applications.

Uniqueness: 9-[3-(Diethylamino)propyl]fluoren-9-ol;hydrochloride stands out due to its combination of a fluorenol backbone and a diethylamino propyl group. This unique structure imparts specific chemical and biological properties, making it valuable in diverse research and industrial applications.

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